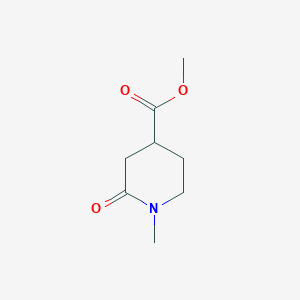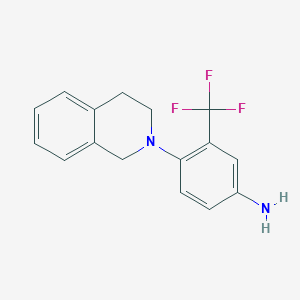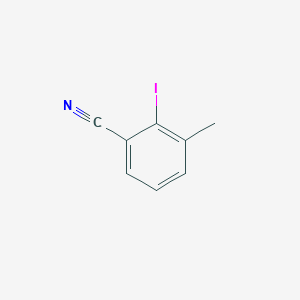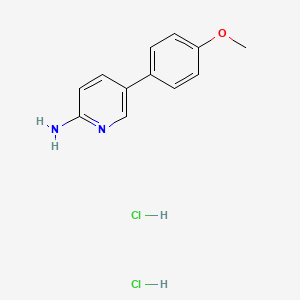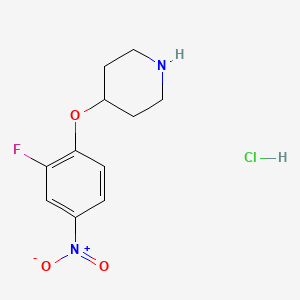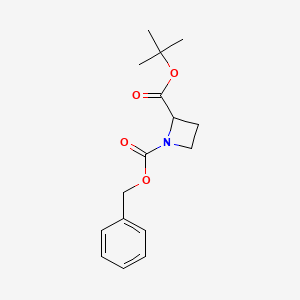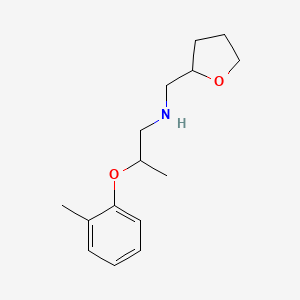
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine
Vue d'ensemble
Description
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine (2-MTF) is a versatile compound that has been used in a variety of scientific research applications. It has been used to study biochemical and physiological effects, as well as its mechanism of action. It has also been used in laboratory experiments to study its advantages and limitations.
Applications De Recherche Scientifique
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as its potential use in the treatment of neurodegenerative diseases. It has also been used to study the effects of various drugs on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, it has been used to study the effects of various drugs on the gastrointestinal system and its potential use in the treatment of gastrointestinal diseases.
Mécanisme D'action
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been found to act as an agonist at the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. It has also been found to act as an agonist at the dopamine receptor D2, which is involved in the regulation of reward and movement. Additionally, it has been found to act as an agonist at the sigma-1 receptor, which is involved in the regulation of cell survival and apoptosis.
Effets Biochimiques Et Physiologiques
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which can lead to improved mood and anxiety. It has also been found to increase glutamate levels in the brain, which can lead to improved cognitive function. Additionally, it has been found to increase norepinephrine levels in the brain, which can lead to improved alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, one limitation is that it can be toxic in high concentrations, so it is important to use caution when working with it.
Orientations Futures
There are a number of potential future directions for research involving 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, it could be used to study the effects of various drugs on the gastrointestinal system and its potential use in the treatment of gastrointestinal diseases. Finally, it could be used to study the effects of various drugs on the immune system and its potential use in the treatment of immune-related disorders.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-6-3-4-8-15(12)18-13(2)10-16-11-14-7-5-9-17-14/h3-4,6,8,13-14,16H,5,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGUCADIKMKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



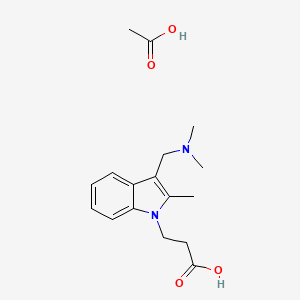
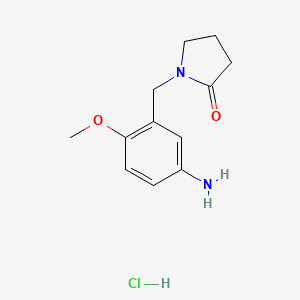
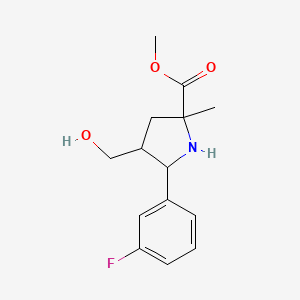
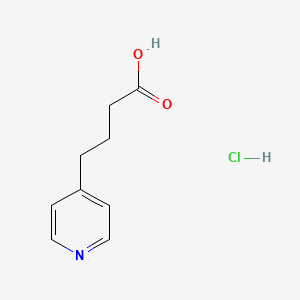
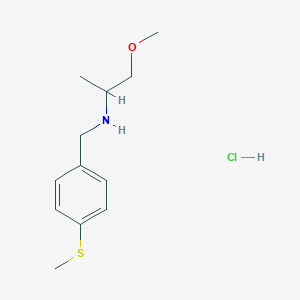
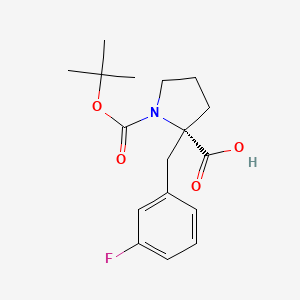
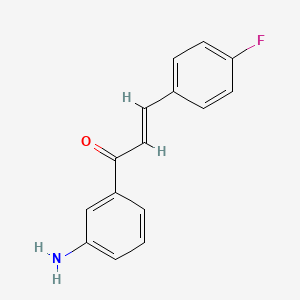
![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
